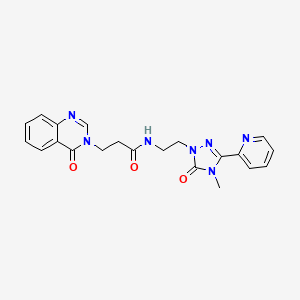
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C21H21N7O3 and its molecular weight is 419.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a complex structure combining triazole and quinazoline moieties, which are known for their pharmacological significance. The molecular weight is approximately 409.47 g/mol, with a typical purity of around 95% .
Antibacterial Activity
Research indicates that derivatives containing the triazole ring exhibit significant antibacterial properties. For instance, compounds similar to N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl) have shown effectiveness against various bacterial strains. One study reported that triazole derivatives demonstrated inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 25 µg/mL .
Antifungal Activity
The antifungal potential of this compound is attributed to its ability to inhibit the cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), a common target in antifungal therapy. In vitro studies have demonstrated that related triazole compounds exhibit potent activity against Candida species, often outperforming traditional antifungals like fluconazole .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative A | Candida albicans | ≤ 25 |
| Triazole Derivative B | Rhodotorula mucilaginosa | ≤ 25 |
| Fluconazole | Candida albicans | > 50 |
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. For example, one investigation revealed that related compounds exhibited significant cytotoxic effects against breast cancer cell lines (T47D) and cervical cancer cell lines (HeLa), with IC50 values indicating effective growth inhibition .
Case Studies
Case Study 1: Antifungal Efficacy
In a comparative study of various triazole derivatives against fungal pathogens, the compound showed superior efficacy against Candida tropicalis with an MIC of 20 µg/mL. This suggests its potential as a promising candidate in antifungal drug development .
Case Study 2: Anticancer Properties
A recent study evaluated the cytotoxic effects of the compound on HeLa cells using an MTT assay. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential mechanism of action in cancer therapy .
特性
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O3/c1-26-19(17-8-4-5-10-22-17)25-28(21(26)31)13-11-23-18(29)9-12-27-14-24-16-7-3-2-6-15(16)20(27)30/h2-8,10,14H,9,11-13H2,1H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLYLKJHCRGPIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)CCN2C=NC3=CC=CC=C3C2=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














